4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde
Overview
Description
4-Methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a methoxy group and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde typically involves multi-step organic reactions. One common approach is to start with the appropriate benzaldehyde derivative and introduce the methoxy group through methylation. The purine derivative can be attached via a thiol-ene reaction, where the thiol group of the purine reacts with an alkene group on the benzaldehyde derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzoic acid.
Reduction: 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the context of purine-related pathways.
Industry: Used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde involves its interaction with biological molecules through its purine and benzaldehyde moieties. The purine derivative can interact with enzymes and receptors involved in nucleotide metabolism, while the benzaldehyde group can form covalent bonds with nucleophiles in biological systems.
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Lacks the purine derivative, making it less complex and with different biological activities.
3-{[(9-Methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde: Lacks the methoxy group, which can affect its reactivity and interactions.
Uniqueness: 4-Methoxy-3-{[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]methyl}benzaldehyde is unique due to the combination of its methoxy-substituted benzaldehyde core and the purine derivative. This combination allows for diverse chemical reactivity and potential biological applications.
Properties
IUPAC Name |
4-methoxy-3-[(9-methyl-6-oxo-1H-purin-8-yl)sulfanylmethyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-19-13-12(14(21)17-8-16-13)18-15(19)23-7-10-5-9(6-20)3-4-11(10)22-2/h3-6,8H,7H2,1-2H3,(H,16,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISCFKPWSUFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=CC(=C3)C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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